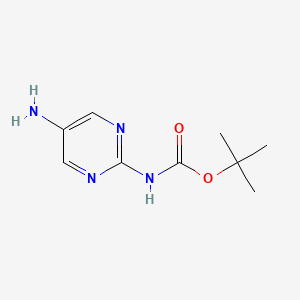

tert-Butyl (5-aminopyrimidin-2-yl)carbamate

Description

tert-Butyl (5-aminopyrimidin-2-yl)carbamate is a pyrimidine derivative featuring a tert-butyl carbamate group attached to the 2-position of the pyrimidine ring and an amino substituent at the 5-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The tert-butyl carbamate group acts as a protective moiety for the amine, enhancing stability during synthetic processes . Its molecular formula is C₉H₁₄N₄O₂, with a molecular weight of 210.24 g/mol. The amino group at the 5-position contributes to nucleophilic reactivity, enabling further functionalization through cross-coupling or substitution reactions.

Properties

CAS No. |

220731-05-5 |

|---|---|

Molecular Formula |

C9H14N4O2 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

tert-butyl N-(5-aminopyrimidin-2-yl)carbamate |

InChI |

InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)13-7-11-4-6(10)5-12-7/h4-5H,10H2,1-3H3,(H,11,12,13,14) |

InChI Key |

OCCXGLVXCUABLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-aminopyrimidin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-aminopyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-aminopyrimidin-2-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the amino group is replaced by other substituents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: DMF, THF, ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines .

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis

Tert-butyl (5-aminopyrimidin-2-yl)carbamate serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable for creating heterocyclic compounds and other derivatives essential for drug development.

Reagent in Chemical Reactions

The compound is utilized as a reagent in several chemical reactions, including coupling reactions and nucleophilic substitutions. These applications are fundamental in developing new pharmaceuticals and agrochemicals.

Biological Research Applications

Biochemical Assays

In biological research, this compound is employed in biochemical assays to study enzyme interactions and protein-ligand binding. Its ability to modulate biological activity makes it a useful tool for investigating metabolic pathways.

Potential Therapeutic Applications

Research indicates that this compound may exhibit properties beneficial for treating neurodegenerative diseases, such as Alzheimer's disease. It has been shown to inhibit enzymes involved in amyloid beta aggregation, thus potentially reducing neurotoxicity associated with these conditions.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The results indicated a significant reduction in cell death and inflammatory markers, suggesting that the compound may play a protective role against neurotoxic agents.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of pyrimidine derivatives, including this compound. Findings revealed that this compound exhibited notable antibacterial activity against various pathogens, highlighting its potential therapeutic applications in infection treatment.

| Activity | Measurement Method | Result |

|---|---|---|

| Enzyme Inhibition | In vitro assay | Significant inhibition observed |

| Cell Viability | MTT Assay | Improved viability under stress |

| Antimicrobial Activity | Zone of inhibition | Effective against multiple strains |

Mechanism of Action

The mechanism of action of tert-Butyl (5-aminopyrimidin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the context of its use. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound | Melting Point (°C) | LogP | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 145–148 (est.) | 1.2 | 12.5 (DMSO) |

| tert-Butyl (5-iodopyrimidin-2-yl)carbamate | 110–112 (est.) | 2.8 | 8.3 (DMSO) |

| tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate | 162–165 | 0.9 | 20.1 (Water) |

Note: Estimated values are based on structural analogs reported in and .

Table 2: Toxicity Comparison

| Compound | Acute Toxicity (LD50, rat oral) | Skin Irritation |

|---|---|---|

| tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate | >2000 mg/kg | Non-irritating |

| tert-Butyl (5-chloropyrimidin-2-yl)carbamate | 980 mg/kg | Mild irritation |

Source: Adapted from Safety Data Sheets

Biological Activity

tert-Butyl (5-aminopyrimidin-2-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

- Molecular Formula : C10H13N3O3

- Molecular Weight : 210.23 g/mol

- Structure : The compound features a tert-butyl group attached to a pyrimidine ring with an amino group at the 5-position, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 5-aminopyrimidine. This process is generally facilitated by a base such as cesium carbonate in a solvent like 1,4-dioxane. Controlled conditions are essential to optimize yield and purity.

The compound acts primarily as an enzyme inhibitor and receptor ligand , modulating various biological pathways. Its mechanism involves binding to specific molecular targets, which can either inhibit or activate enzyme activity depending on the context.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can modulate biofilm formation in bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, which are critical in addressing antibiotic resistance .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | MSSA Inhibition (%) | MRSA Inhibition (%) | P. aeruginosa Inhibition (%) |

|---|---|---|---|

| Compound 10 | 83.9% | 80.1% | 52.5% |

| Compound 15 | Marginal | 85.5% | Ineffective |

This table summarizes the inhibitory effects of related compounds on biofilm formation, highlighting the potential of pyrimidine derivatives in combating resistant strains .

Study on Biofilm Modulation

A study published in PMC examined the effects of various aminopyrimidine derivatives on biofilm formation. The results indicated that certain derivatives significantly inhibited biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) at concentrations as low as 200 µM. This suggests that this compound could play a role in developing new treatments against biofilm-associated infections .

Pharmacokinetics and Toxicity

Further investigation into the pharmacokinetics of related compounds indicated moderate exposure levels with acceptable toxicity profiles in vivo, suggesting that modifications to the structure could enhance efficacy while minimizing adverse effects .

Applications in Medicinal Chemistry

The unique substitution pattern of this compound allows for versatile applications in drug discovery:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.